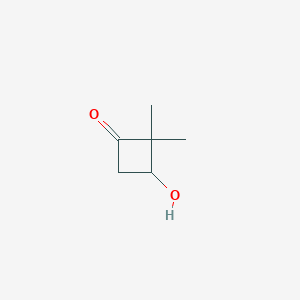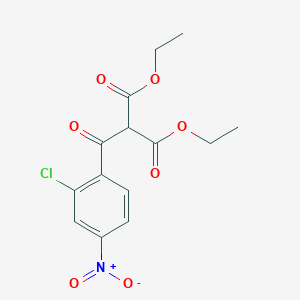
DL-Cystine-d6
Overview
Description
DL-Cystine-d6 is a useful research compound. Its molecular formula is C6H12N2O4S2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
DL-Cystine-d6 plays a crucial role in biochemical reactions, particularly in the formation and maintenance of disulfide bonds in proteins. It interacts with various enzymes and proteins, including cystine reductase and glutathione peroxidase. These interactions are essential for maintaining cellular redox balance and protein structure. The deuterium labeling of this compound allows researchers to trace its incorporation into proteins and other biomolecules, providing insights into its metabolic fate and function .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. By participating in the cystine/glutamate antiporter system, this compound helps regulate intracellular cystine levels, impacting cell survival and proliferation. Studies have shown that this compound can modulate the activity of signaling pathways such as the mTOR and NF-κB pathways, which are crucial for cell growth and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form disulfide bonds with cysteine residues in proteins, influencing their structure and function. Additionally, this compound can act as a substrate for enzymes like cystine reductase, which reduces it to cysteine. This reduction is vital for maintaining the cellular redox state and supporting various metabolic processes. The deuterium labeling allows for detailed studies of these interactions, providing a deeper understanding of the molecular mechanisms involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining redox balance and supporting antioxidant defenses. These temporal effects are crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound supports normal cellular functions and antioxidant defenses. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity. Understanding these dosage effects is essential for determining safe and effective levels for research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of glutathione and the transsulfuration pathway. It interacts with enzymes such as cystathionine β-synthase and γ-glutamylcysteine synthetase, which are crucial for cysteine and glutathione metabolism. These interactions help regulate cellular redox balance and support various metabolic processes. The deuterium labeling of this compound allows researchers to trace its metabolic fate and understand its role in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The cystine/glutamate antiporter system plays a significant role in its uptake and distribution. This system helps maintain intracellular cystine levels and supports various cellular functions. Additionally, this compound can bind to proteins such as albumin, which facilitates its transport in the bloodstream and distribution to different tissues .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytosol and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. In the cytosol, this compound participates in redox reactions and supports antioxidant defenses. In the mitochondria, it plays a role in maintaining mitochondrial function and supporting energy production. Understanding the subcellular localization of this compound is crucial for elucidating its specific roles in cellular processes .
Properties
IUPAC Name |
2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-UFSLNRCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)SSC([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
amine dihydrochloride](/img/structure/B1459190.png)
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)








![3-[(2-Furylmethyl)sulfonyl]pyrrolidine](/img/structure/B1459206.png)
![1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459207.png)

